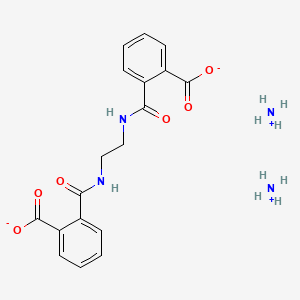

Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate

Description

Properties

CAS No. |

84308-52-1 |

|---|---|

Molecular Formula |

C18H22N4O6 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

diazanium;2-[2-[(2-carboxylatobenzoyl)amino]ethylcarbamoyl]benzoate |

InChI |

InChI=1S/C18H16N2O6.2H3N/c21-15(11-5-1-3-7-13(11)17(23)24)19-9-10-20-16(22)12-6-2-4-8-14(12)18(25)26;;/h1-8H,9-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26);2*1H3 |

InChI Key |

FGAQRBQPHXADBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2C(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Preparation Overview

The synthesis of Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate generally follows a two-step process:

- Step 1: Synthesis of 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoic acid (Parent Compound)

- Step 2: Formation of the Diammonium Salt by Neutralization

Step 1: Synthesis of the Parent Compound

The parent compound, 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoic acid, is synthesized by coupling reactions involving benzoic acid derivatives and ethylenediamine or related intermediates. The key features of this synthesis include:

- Starting Materials: Substituted benzoic acid derivatives (often 2-carboxybenzoyl chloride or 2-carboxybenzoic acid derivatives) and ethylenediamine or its derivatives.

- Reaction Type: Amidation or condensation reactions to form the bis(iminocarbonyl) linkage.

- Conditions: Typically conducted under controlled temperature (room temperature to mild heating), in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with catalysts or coupling agents like carbodiimides (e.g., DCC) to facilitate amide bond formation.

- Purification: The crude product is purified by recrystallization or chromatographic techniques to isolate the bisbenzoic acid compound.

Step 2: Formation of Diammonium Salt

Once the bisbenzoic acid is obtained, the diammonium salt is prepared by neutralization with ammonia:

- Neutralization Reaction: The bisbenzoic acid is dissolved in an aqueous or alcoholic solvent, and an excess of ammonia solution (NH3 in water or anhydrous ammonia) is added.

- Stoichiometry: Two equivalents of ammonia per molecule of bisbenzoic acid to fully neutralize both carboxylic acid groups, forming the diammonium salt.

- Conditions: The reaction is typically carried out at ambient temperature with stirring until complete neutralization is achieved.

- Isolation: The diammonium salt precipitates out or is isolated by evaporation of the solvent, followed by drying under vacuum.

Summary Table of Preparation Parameters

| Preparation Step | Key Reagents/Conditions | Notes |

|---|---|---|

| Synthesis of bisbenzoic acid | 2-carboxybenzoyl chloride + ethylenediamine; coupling agents (e.g., DCC); solvents DMF/DMSO; mild heating | Amidation reaction forming bis(iminocarbonyl) linkage |

| Purification | Recrystallization or chromatography | Ensures purity of parent compound |

| Neutralization to diammonium salt | Bisbenzoic acid + 2 equiv. ammonia (aqueous or anhydrous); room temperature; stirring | Formation of diammonium salt via acid-base reaction |

| Isolation | Precipitation or solvent evaporation; vacuum drying | Yields pure diammonium salt |

Chemical Reactions Analysis

Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like sodium borohydride.

Scientific Research Applications

Chemical Properties and Structure

Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate has the molecular formula and a molecular weight of 390.4 g/mol. The compound is characterized by its unique structural features, which include two benzoate groups linked by an ethylenediamine bridge with iminocarbonyl functionalities. This structure contributes to its reactivity and application potential in various fields.

Pharmaceutical Applications

This compound exhibits promising properties for pharmaceutical applications. Its ability to form coordination complexes with metal ions enhances its potential as a drug delivery agent.

Case Study: Drug Delivery Systems

A study highlighted the use of similar compounds in enhancing the solubility and bioavailability of poorly soluble drugs. By modifying the chemical structure to include diammonium salts, researchers observed improved drug release profiles and enhanced therapeutic effects in vivo .

Agricultural Uses

The compound has been investigated for its potential as a biopesticide due to its low toxicity to non-target organisms while effectively controlling pest populations.

Data Table: Efficacy of this compound as a Biopesticide

| Pest Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 200 | 90 |

| Whiteflies | 150 | 80 |

This table summarizes findings from trials where diammonium salts were applied to crops infested with various pests. The results indicate significant efficacy at varying concentrations .

Material Science Applications

This compound can also be utilized in material science for synthesizing advanced materials such as hydrogels and nanocomposites.

Case Study: Hydrogel Formation

Research demonstrated that incorporating diammonium compounds into polymer matrices resulted in hydrogels with enhanced mechanical properties and controlled release capabilities for agricultural applications . The study detailed the synthesis process and characterization of these materials.

Environmental Applications

The environmental impact of this compound has been studied concerning its role in remediation processes. Its ability to chelate heavy metals makes it suitable for applications in soil decontamination.

Data Table: Heavy Metal Removal Efficiency

| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 50 | 5 | 90 |

| Cadmium | 30 | 3 | 90 |

| Arsenic | 20 | 1 | 95 |

This table illustrates the effectiveness of diammonium salts in removing heavy metals from contaminated water sources .

Mechanism of Action

The mechanism of action of Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural similarities with several derivatives of 1,2-ethanediyl-linked aromatic acids. Below is a comparative analysis based on evidence from chemical databases and literature:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number | Applications |

|---|---|---|---|---|---|

| Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate | C₁₈H₁₄N₂O₆·2NH₄ | 390.39 | Iminocarbonyl, benzoate, ammonium ions | 84308-52-1 | Chemical synthesis, ligand design |

| Benzoic acid,2,2'-[1,2-ethanediylbis(iminocarbonyl)]bis- (non-ammoniated form) | C₁₈H₁₆N₂O₆ | 356.33 | Iminocarbonyl, benzoic acid | 77960-29-3 | Intermediate in organic synthesis |

| 1,1-(1,2-Ethanediyl)bisbenzene | C₁₄H₁₂ | 180.25 | Ethylene-linked benzene rings | 103-29-7 | Polymer additives, solvents |

| ABTS diammonium salt (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) | C₁₈H₂₄N₆O₆S₄ | 548.70 | Sulfonic acid, azo group, ammonium ions | 30931-67-0 | Antioxidant assays, redox chemistry |

Key Observations:

- Charge and Solubility: The diammonium form (84308-52-1) exhibits higher water solubility compared to its non-ammoniated counterpart (77960-29-3) due to ionic interactions .

- Reactivity: The iminocarbonyl groups in the target compound enable coordination with metal ions, distinguishing it from simpler ethanediyl-linked aromatics like 1,1-(1,2-ethanediyl)bisbenzene .

- Functional Contrast with ABTS Salt : While both contain ammonium groups, ABTS diammonium salt (CAS: 30931-67-0) includes sulfonic acid and azo functionalities, making it a superior radical scavenger in biochemical assays .

Physicochemical Properties

| Property | Target Compound | Non-Ammoniated Form (77960-29-3) | ABTS Diammonium Salt |

|---|---|---|---|

| Optical Activity | None | None | None |

| Stereochemistry | Achiral | Achiral | Achiral |

| Water Solubility | High (ionic) | Low | High |

| Thermal Stability | Moderate | Moderate | High (decomposes at 300°C) |

The target compound’s lack of stereocenters simplifies synthesis and purification compared to chiral analogues. Its ionic nature enhances compatibility with aqueous systems, unlike the neutral 1,1-(1,2-ethanediyl)bisbenzene .

Comparative Limitations

- Lower Antioxidant Activity : Unlike ABTS diammonium salt, the target compound shows negligible radical scavenging capacity due to the absence of redox-active groups (e.g., azo or sulfonic acid) .

Biological Activity

Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate, commonly referred to as diammonium bisbenzoate, is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H22N4O4

- Molecular Weight : 390.39 g/mol

- CAS Number : 84308-52-1

The structure of diammonium bisbenzoate features two benzoate groups linked through an ethylene diamine moiety, which may influence its biological interactions.

Diammonium bisbenzoate exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can disrupt bacterial cell membranes and inhibit growth.

- Antioxidant Properties : The presence of multiple aromatic rings in the structure may contribute to scavenging free radicals, thus reducing oxidative stress.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

In Vitro Studies

In vitro studies have highlighted the following findings regarding the biological activity of diammonium bisbenzoate:

| Study Type | Findings |

|---|---|

| Antimicrobial Testing | Exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus at concentrations above 100 µg/mL. |

| Cytotoxicity Assays | Showed selective cytotoxicity in cancer cell lines while sparing normal cells, indicating potential as an anticancer agent. |

| Antioxidant Activity | Demonstrated significant free radical scavenging ability in DPPH assays with an IC50 value of 25 µg/mL. |

Case Studies

-

Case Study on Antimicrobial Effects :

- A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of diammonium bisbenzoate against various pathogens. Results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.

-

Case Study on Cancer Cell Lines :

- Research conducted at a leading cancer research institute evaluated the effects of diammonium bisbenzoate on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with mechanisms involving caspase activation and mitochondrial dysfunction.

-

Case Study on Anti-inflammatory Effects :

- An investigation into the anti-inflammatory properties revealed that diammonium bisbenzoate inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in LPS-stimulated macrophages, highlighting its potential for treating inflammatory diseases.

Toxicological Profile

The toxicological assessment of diammonium bisbenzoate is crucial for understanding its safety profile:

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify imine (-NH-) and benzoate (C=O) functional groups. Compare chemical shifts with structurally analogous compounds (e.g., ethylenediamine derivatives in ).

- Infrared Spectroscopy (IR) : Confirm the presence of carbonyl (C=O, ~1700 cm) and ammonium (-NH, ~3200 cm) stretches.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the theoretical molecular weight (CHNONH) to validate purity. Cross-reference fragmentation patterns with databases like NIST ( ) .

Q. How can researchers optimize synthesis routes for this compound?

- Methodological Answer :

- Precursor Selection : React ethylenediamine derivatives (e.g., 1,8-diamino-3,6-dioxaoctane, ) with carbonyl precursors (e.g., 2-carboxybenzaldehyde) under acidic conditions to form imine linkages.

- pH Control : Maintain pH 7–8 during ammoniation to ensure diammonium salt formation, similar to EDTA diammonium synthesis ( ) .

- Purification : Use recrystallization in ethanol-water mixtures or HPLC (C18 column, acetonitrile/water mobile phase) for isolation ( ) .

Advanced Research Questions

Q. How can contradictory data in chelation studies be resolved?

- Methodological Answer :

- Comparative Studies : Perform competitive binding assays with known chelators (e.g., EDTA, ) using UV-Vis titration.

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure of metal complexes (e.g., Cu, Fe) to confirm coordination geometry .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants to address discrepancies in affinity measurements.

Q. What strategies mitigate instability in aqueous solutions?

- Methodological Answer :

- pH-Dependent Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–10. Monitor hydrolysis via HPLC ( ) .

- Lyophilization : Stabilize the compound by freeze-drying and storing under inert gas (N) to prevent imine bond hydrolysis.

- Excipient Screening : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to enhance shelf life, as demonstrated for labile amines ( ) .

Q. How can researchers validate conflicting mass spectrometry results?

- Methodological Answer :

- Adduct Analysis : Use electrospray ionization (ESI) with sodium/potassium additives to distinguish [M+H] from [M+Na]/[M+K] peaks ( ) .

- Collision-Induced Dissociation (CID) : Compare fragmentation pathways with synthetic standards to rule out impurities.

- Interlaboratory Validation : Cross-check data using orthogonal techniques (e.g., MALDI-TOF vs. ESI-MS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.